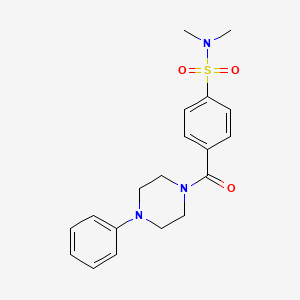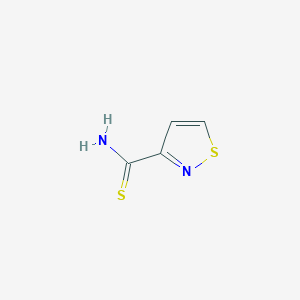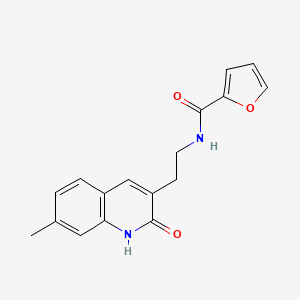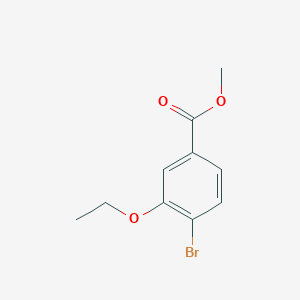
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, commonly known as DPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide involves the reaction of N,N-dimethyl-4-aminobenzenesulfonamide with 4-phenylpiperazine-1-carboxylic acid, followed by the addition of a coupling reagent to form the final product.
Starting Materials
N,N-dimethyl-4-aminobenzenesulfonamide, 4-phenylpiperazine-1-carboxylic acid, Coupling reagent
Reaction
Step 1: N,N-dimethyl-4-aminobenzenesulfonamide is reacted with 4-phenylpiperazine-1-carboxylic acid in the presence of a coupling reagent to form N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide., Step 2: The reaction mixture is stirred at room temperature for several hours to allow for complete reaction., Step 3: The product is then purified by column chromatography to obtain the final compound.
作用机制
The mechanism of action of DPPB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. DPPB has been shown to inhibit carbonic anhydrase and urease enzymes, which are involved in various physiological processes. Additionally, DPPB has been shown to modulate the activity of several receptors, including dopamine and serotonin receptors.
生化和生理效应
DPPB has been shown to exhibit a range of biochemical and physiological effects, including antiproliferative, anti-inflammatory, and analgesic effects. DPPB has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in various neurological processes.
实验室实验的优点和局限性
One of the main advantages of DPPB is its high degree of purity, which makes it suitable for use in various lab experiments. Additionally, DPPB is relatively easy to synthesize and has a low cost compared to other sulfonamide compounds. However, one limitation of DPPB is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on DPPB, including investigating its potential use as an anticancer agent, exploring its mechanism of action, and developing new synthetic methods for its production. Additionally, DPPB could be studied for its potential use in treating neurological disorders such as Parkinson's disease and depression, due to its ability to modulate dopamine and serotonin receptors.
科学研究应用
DPPB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, DPPB has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and urease. Additionally, DPPB has been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-20(2)26(24,25)18-10-8-16(9-11-18)19(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIIPULMQBULSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852657.png)
![2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole](/img/structure/B2852659.png)
![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)

![5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2852666.png)

![7-methyl-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2852668.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate](/img/structure/B2852669.png)
![benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2852671.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2852674.png)
